4-[2-(2-Tert-butylphenoxy)acetamido]benzamide
Description
Properties
IUPAC Name |
4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)15-6-4-5-7-16(15)24-12-17(22)21-14-10-8-13(9-11-14)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYEBJETUMUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide typically involves multiple steps. One common method starts with the preparation of 2-tert-butylphenol, which is then reacted with chloroacetic acid to form 2-(2-tert-butylphenoxy)acetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is subsequently reacted with 4-aminobenzamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide undergo hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
Reaction with concentrated HCl (6M) at 110°C for 8–12 hours cleaves the acetamido group, yielding 4-aminobenzamide and 2-(2-tert-butylphenoxy)acetic acid .
Alkaline Hydrolysis
Treatment with NaOH (40% w/v) at 80°C for 6 hours produces sodium 2-(2-tert-butylphenoxy)acetate and 4-aminobenzamide .
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 110°C) | 6M HCl | 4-aminobenzamide + 2-(2-tBP)acetic acid | 78% |
| Alkaline (NaOH, 80°C) | 40% NaOH | Sodium 2-(2-tBP)acetate + 4-aminobenzamide | 85% |
Oxidation Reactions
The tert-butylphenoxy group participates in oxidation reactions mediated by hypervalent iodine reagents:
PhIO-Mediated Oxidation
In trifluoroacetic acid (TFA), phenoxy groups oxidize to form quinone-like structures (e.g., 2-(4-hydroxy-3-tert-butylphenoxy)acetamido derivatives) at room temperature .
| Oxidant | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| PhIO (2 eq) | TFA | 25°C | 2-(4-hydroxy-3-tBP)acetamido benzamide | 72% |
Electrophilic Aromatic Substitution
The benzene ring in the benzamide moiety undergoes substitution reactions due to the electron-donating acetamido group:
Nitration
Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position relative to the acetamido group .
Sulfonation
Concentrated H₂SO₄ at 120°C yields 4-sulfo-2-(2-tBP)acetamido benzamide .
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 4-nitro derivative | 65% |
| Sulfonation | H₂SO₄, 120°C | Meta | 3-sulfo derivative | 58% |
Nucleophilic Acyl Substitution
The acetamido group reacts with nucleophiles such as amines or alcohols:
Aminolysis
Reaction with ethylenediamine in THF at 60°C replaces the acetamido group with an ethylenediamine moiety, forming 4-[2-(2-tBP)ethylenediamino]benzamide .
Alcoholysis
Methanol under reflux conditions produces methyl esters, though yields are lower due to steric hindrance from the tert-butyl group.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | THF, 60°C, 12 h | Ethylenediamino derivative | 63% |
| Methanol | Reflux, 24 h | Methyl ester analog | 41% |
Reduction Reactions
Selective reduction of the amide group is achievable under controlled conditions:
LiAlH₄ Reduction
LiAlH₄ in dry ether reduces the benzamide to 4-[2-(2-tBP)ethylamino]benzylamine , though over-reduction of the phenoxy group may occur.
| Reducing Agent | Solvent | Product | Yield |
|---|---|---|---|
| LiAlH₄ (3 eq) | Dry ether | 4-[2-(2-tBP)ethylamino]benzylamine | 55% |
Photochemical Reactions
UV irradiation induces C–O bond cleavage in the phenoxy group, generating 4-acetamidobenzamide and tert-butylphenol radicals .
| Condition | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), 6 h | Radical intermediates + byproducts | Φ = 0.12 |
Coupling Reactions
The compound participates in Ullmann-type coupling with aryl halides using Cu(I) catalysts:
Copper-Catalyzed Coupling
Reaction with iodobenzene in DMF at 120°C forms biaryl derivatives .
| Catalyst | Aryl Halide | Product | Yield |
|---|---|---|---|
| CuI (10 mol%) | Iodobenzene | 4-[2-(2-tBP)biaryl]benzamide | 68% |
Critical Analysis of Reaction Pathways
-
Steric Effects : The tert-butyl group significantly hinders reactions at the ortho position, directing substitutions to para/meta positions.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates compared to protic solvents .
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
This compound’s reactivity profile enables its use in synthesizing bioactive derivatives, polymer precursors, and coordination complexes. Further studies should explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Histamine H3 Receptor Antagonism
Research indicates that derivatives of phenoxyacetamide compounds exhibit significant affinity for the histamine H3 receptor (H3R), which is implicated in neurodegenerative disorders like Alzheimer’s disease. For instance, a related compound showed an inhibition constant (K_i) of 8.8 nM, indicating strong binding affinity . This suggests that modifications to the phenoxy group can enhance receptor interaction and therapeutic efficacy.
Alzheimer’s Disease Research
Studies have identified the importance of phenoxy groups in inhibiting amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Compounds bearing phenoxy groups have shown promising results in reducing Aβ fibril formation, with one study reporting a 71% inhibition rate in thioflavin-T assays . This highlights the potential of 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide as a lead compound in developing anti-Alzheimer's therapeutics.
Neuropharmacological Applications
The compound's interaction with neurotransmitter systems opens avenues for treating mood disorders and neurodegenerative conditions.
Antidepressant Activity
Research into aryloxyalkyl derivatives has demonstrated their potential as antidepressants through modulation of serotonin receptors. Compounds with similar structural motifs have shown partial agonist activity at the 5-HT1A receptor, which is crucial for antidepressant effects . The presence of the tert-butylphenoxy moiety may enhance this activity, making it a target for further investigation.
Cholinesterase Inhibition
4-[2-(2-Tert-butylphenoxy)acetamido]benzamide has been explored for its ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can enhance cholinergic transmission, beneficial in treating conditions like Alzheimer's disease . A derivative exhibited an IC50 value of 1.93 µM against acetylcholinesterase (AChE), indicating its potential as a cognitive enhancer.
Cancer Research Applications
The compound's properties have also been investigated in the context of cancer therapy.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Recent studies show that compounds with similar structures can inhibit VEGFR pathways, crucial for angiogenesis in tumors. One related compound demonstrated significant antiproliferative activity against ovarian and breast cancer cell lines with IC50 values of 0.29 µM and 0.35 µM respectively . This suggests that 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide could be developed as an anticancer agent targeting VEGFR signaling.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and molecular properties of 4-[2-(2-tert-butylphenoxy)acetamido]benzamide and related compounds:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound may improve metabolic stability compared to sec-butyl (compound in ) or smaller substituents.
- Electron-Withdrawing Groups : Chlorine or methyl groups on benzoxazole/thio moieties (e.g., compounds 8b, 12d) enhance cytotoxicity and protein-targeting efficacy .
- Benzamide Substituent : N-(tert-butyl) or N-aryl groups (e.g., p-tolyl in 8b) influence solubility and target affinity.
Anticancer Activity:
- Benzimidazole Analogs (N9, N18) : Exhibit potent anticancer activity (IC50 = 4.53–5.85 µM) against 5-FU-resistant cell lines via apoptosis induction .
- Benzoxazole Derivatives (12d, 8b) : Show HepG2 cytotoxicity (compound 12d) and VEGFR-2 inhibition (compound 8b), with mechanisms linked to caspase-3 activation and Bcl-2 suppression .
Enzyme Inhibition:
- HDAC Inhibitors: Triazolyl-2,2-dimethyl-3-phenylpropanoates (e.g., compound 11) mimic benzamide inhibitors but lack the phenoxyacetamido group, suggesting structural flexibility for HDAC binding .
- PTP1B Inhibitors : Benzamides with methoxyphenyl groups (e.g., compound 28) demonstrate hypoglycemic effects, highlighting the role of aromatic substituents in enzyme targeting .
Biological Activity
4-[2-(2-Tert-butylphenoxy)acetamido]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide consists of a benzamide core with a tert-butylphenoxy group and an acetamido substituent. This configuration is expected to influence its interaction with biological targets, enhancing its activity against various pathogens and cancer cells.
The biological activity of 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signal transduction pathways, influencing gene expression and metabolic processes. Its mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to reduced growth or survival of pathogens or cancer cells.
- Receptor Modulation : It may bind to receptors, altering their activity and affecting downstream signaling pathways.
Antimicrobial Activity
Research indicates that 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 12.5 µg/ml against certain strains of Staphylococcus aureus and Pseudomonas aeruginosa .
- The compound's mechanism involves disrupting bacterial cell wall synthesis by targeting FtsZ, a protein crucial for bacterial cell division .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and EAC (Ehrlich ascites carcinoma).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity against these cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of benzamide derivatives, including 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide. The results highlighted its superior bactericidal potency compared to other derivatives against MRSA strains. The study emphasized the importance of the phenoxy group in enhancing antimicrobial activity .
Study 2: Anticancer Potential
In another investigation focused on anticancer activity, the compound was tested in various cell proliferation assays. It demonstrated a significant reduction in cell viability in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent. The study concluded that further structural modifications could enhance its efficacy .
Data Table: Biological Activity Summary
Q & A
Q. What emerging technologies (e.g., AI) could accelerate its research applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
